Lasofoxifene

描述

Lasofoxifene is a nonsteroidal selective estrogen receptor modulator. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer .

准备方法

来曲唑可以通过路易斯酸介导的三组分偶联反应合成。 该反应涉及 4-新戊酰氧基苯甲醛、肉桂基三甲基硅烷和茴香醚,在四氯化铪的存在下进行 . 反应通过碘代碳环化和随后的碘化氢消除来形成烯烃部分,然后双键迁移以生成来曲唑 . 来曲唑酒石酸的工业生产方法涉及纯化该化合物和获得其结晶形式的过程 .

化学反应分析

Three-Component Coupling Reaction

A pivotal step in lasofoxifene synthesis involves a HfCl₄-mediated three-component coupling of:

-

4-Pivaloyloxybenzaldehyde

-

Cinnamyltrimethylsilane

-

Anisole

This reaction forms 3,4,4-triaryl-1-butene (7 ) in high yield (≥85%), which serves as a common intermediate for this compound and its analogs . The stereochemical outcome is governed by steric interactions, favoring trans,trans-isomer formation .

Iodocarbocyclization and Olefin Formation

The intermediate 7 undergoes:

-

Iodocarbocyclization with iodine to form a bicyclic iodonium intermediate.

-

Elimination of HI to generate a conjugated diene.

-

Double-bond migration using t-BuOK in degassed DMSO, yielding dihydronaphthalene (14 ), a direct precursor to this compound .

Key Conditions :

Asymmetric Hydrogenation

The synthesis of This compound tartrate employs Ir–P^N complex-catalyzed hydrogenation of hindered 3,4-diphenyl-1,2-dihydronaphthalenes:

| Parameter | Detail |

|---|---|

| Catalyst | Chiral Ir–P^N complex |

| Additive | Brønsted/Lewis acids (e.g., H₃PO₄) |

| Temperature | 50°C under H₂ pressure |

| Enantiomeric Excess (ee) | ≥95% |

| Yield | 82% after recrystallization |

Acid additives enhance reactivity by polarizing the olefin substrate, enabling hydrogenation of sterically crowded tetrasubstituted alkenes .

Metabolic Reactions

This compound undergoes extensive hepatic and intestinal metabolism:

Phase I Metabolism

-

Oxidation : Primarily mediated by CYP3A4/3A5 (30%) and CYP2D6 (15%) .

-

Major metabolites: Hydroxylated derivatives at pyrrolidine or naphthalene moieties .

Phase II Metabolism

| Reaction | Enzyme Family | Site of Action | Metabolite |

|---|---|---|---|

| Glucuronidation | UGT1A1, UGT1A3 | Liver/Intestine | This compound glucuronide |

| Sulfation | SULTs | Liver | Sulfated catechols |

| Methylation | COMT | Systemic | Methylated catechols |

Functionalization of Key Intermediates

The this compound precursor 14 is functionalized via:

-

Etherification : Installation of 2-pyrrolidinoethyl group using Mitsunobu conditions .

-

Deprotection : BBr₃-mediated cleavage of methoxy groups to yield phenolic this compound .

Example Protocol :

-

Reagent : CuCl/LiCl with 4-(2-(1-pyrrolidyl)ethoxy)phenyllithium (4 )

-

Conditions : -30°C, Fe(acac)₃ catalyst

Stability and Degradation

This compound derivatives exhibit divergent effects on ERα stability:

-

LA-Stab (stabilizing analog): Extends ERα half-life via reduced ubiquitination .

-

LA-Deg (degrading analog): Promotes ERα proteasomal degradation .

Structural Determinants :

科学研究应用

Lasofoxifene in Osteoporosis Treatment

Overview:

this compound has been extensively studied for its efficacy in preventing and treating osteoporosis in postmenopausal women. It is known to increase bone mineral density (BMD) and reduce the risk of fractures.

Clinical Findings:

- In phase III trials, this compound demonstrated significant improvements in BMD at the lumbar spine and hip compared to placebo, alongside reductions in bone turnover markers .

- The compound was shown to reduce the incidence of vertebral and nonvertebral fractures in women with postmenopausal osteoporosis .

Data Summary:

| Study Type | Population | Key Findings |

|---|---|---|

| Phase III Trials | Postmenopausal women | Increased BMD, reduced fracture risk |

| Preclinical Studies | Ovariectomized rats | Prevented bone loss, improved oral bioavailability |

This compound in Breast Cancer Treatment

Overview:

this compound is being investigated as a treatment for estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to traditional therapies such as aromatase inhibitors.

Clinical Trials:

- The ELAINE-1 and ELAINE-2 studies evaluated this compound's effectiveness against ESR1-mutated breast cancer. Results indicated this compound's ability to stabilize an antagonist conformation of the estrogen receptor, leading to significant tumor reduction .

- In a recent study, this compound was compared with fulvestrant in patients with endocrine-resistant metastatic breast cancer. Although not statistically significant, this compound showed a trend toward improved progression-free survival (PFS) and clinical benefit rates .

Data Summary:

| Study Name | Population | Treatment Comparison | Key Findings |

|---|---|---|---|

| ELAINE-1 | ER+/HER2- metastatic breast cancer | This compound vs Fulvestrant | Encouraging antitumor activity |

| ELAINE-2 | ESR1-mutated breast cancer | This compound + Abemaciclib vs Fulvestrant + Abemaciclib | >50% response rates, median PFS >12 months |

Safety Profile

This compound has been generally well tolerated in clinical studies, with common side effects including nausea, fatigue, and hot flashes. Serious adverse events have been minimal, indicating a favorable safety profile compared to other treatments .

作用机制

相似化合物的比较

来曲唑与其他选择性雌激素受体调节剂,如他莫昔芬和雷洛昔芬进行比较。 与他莫昔芬和雷洛昔芬不同,来曲唑对雌激素受体的亲和力更高,并表现出更大的效力 . 与这些化合物相比,它还具有更高的口服生物利用度 . 类似的化合物包括他莫昔芬、雷洛昔芬和那福昔丁 .

生物活性

Lasofoxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and its effects on bone health. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound selectively binds to estrogen receptors (ERs), stabilizing an antagonist conformation that inhibits estrogen-mediated signaling pathways. This mechanism is particularly effective against mutations in the ER, such as the ESR1 mutation, which is commonly associated with endocrine resistance in breast cancer. The compound's ability to modulate ER activity allows it to exert both anti-tumor effects and beneficial impacts on bone density.

Clinical Trials Overview

This compound has been evaluated in several clinical trials, notably the ELAINE-1 and ELAINE-2 studies, which focused on patients with ESR1-mutated ER+/HER2- metastatic breast cancer. The results from these trials demonstrate this compound's potential as a viable treatment option.

| Study | Treatment | Median PFS | Overall Response Rate | Clinical Benefit Rate |

|---|---|---|---|---|

| ELAINE-1 | This compound 5 mg daily | 5.6 months | 13.2% | 36.5% |

| ELAINE-2 | This compound + Abemaciclib | 13 months | 56% | >65% |

| Fulvestrant | Fulvestrant 500 mg IM | 3.7 months | 2.9% | 21.6% |

Comparative Studies

In a comparative analysis with fulvestrant, this compound demonstrated superior efficacy in terms of progression-free survival (PFS) and overall response rates, although statistical significance was not always achieved. For instance, in the ELAINE-1 trial, this compound showed a median PFS of 5.6 months compared to 3.7 months for fulvestrant (P = 0.138) .

Case Study: PEARL Trial

The PEARL trial assessed the impact of this compound on breast cancer incidence among postmenopausal women with osteoporosis. The findings were significant:

- Total Breast Cancer Risk Reduction : 79% (hazard ratio = 0.21)

- ER+ Invasive Breast Cancer Risk Reduction : 83% (hazard ratio = 0.17)

These results underscore this compound's dual role in both cancer prevention and treatment .

Pharmacokinetics and Safety Profile

This compound exhibits high bioavailability and a long half-life, which contributes to its effectiveness as a therapeutic agent. The safety profile is generally favorable, with common adverse effects including nausea, fatigue, and arthralgia .

属性

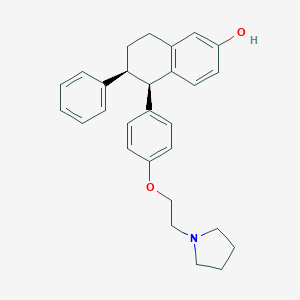

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXESHMAMLJKROZ-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171037 | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

180916-16-9 | |

| Record name | Lasofoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。